molecular formula C9H16ClN3 B7987200 3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride

3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride

Cat. No.: B7987200
M. Wt: 201.70 g/mol
InChI Key: BPTUKPPOGJIRAZ-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an aminomethyl group attached to the pyridine ring and an isopropyl group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the aminomethyl group.

Scientific Research Applications

3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds such as 2-aminomethylpyridine and 3-isopropylpyridine share structural similarities with 3-(aminomethyl)-N-isopropylpyridin-2-amine hydrochloride.

    Aminomethyl Derivatives: Compounds like 3-(aminomethyl)pyridine and N-isopropyl-2-aminomethylpyridine are closely related.

Uniqueness

This compound is unique due to the specific combination of the aminomethyl and isopropyl groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(aminomethyl)-N-propan-2-ylpyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-7(2)12-9-8(6-10)4-3-5-11-9;/h3-5,7H,6,10H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTUKPPOGJIRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=CC=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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